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Compound of Interest

Compound Name:
4-Hydroxy-3,5-diiodophenylacetic

acid

CAS No.: 1948-39-6

Cat. No.: B139732 Get Quote

Executive Summary & Compound Profile
4-Hydroxy-3,5-diiodophenylacetic acid (DIAC), also known as Diiodothyroacetic acid, is a

critical metabolic derivative of thyroid hormones and a potent thyromimetic agent.[1]

Structurally, it consists of a phenylacetic acid core with a phenolic hydroxyl group at the para

position, flanked by two iodine atoms at the meta positions (3 and 5).

This guide details the synthesis of DIAC via Electrophilic Aromatic Iodination. Unlike generic

protocols, this document focuses on the "Gold Standard" aqueous alkaline method, prioritized

for its scalability, high yield (>90%), and avoidance of hazardous chlorinated solvents. A

secondary method using Iodine Monochloride (ICl) is provided for specific anhydrous

applications.
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Property Data

CAS Number 1155-40-4

Molecular Formula C₈H₆I₂O₃

Molecular Weight 403.94 g/mol

Melting Point 216.5–217.5 °C (dec.)[1][2]

Solubility
Soluble in dilute alkali (NaOH, KOH); sparingly

soluble in water/acid; soluble in EtOH.

Retrosynthetic Analysis & Mechanistic Logic
To understand the synthesis, we must deconstruct the target molecule. The synthesis relies on

the high electron density of the phenol ring, which directs electrophiles to the ortho positions

relative to the hydroxyl group.

Mechanistic Insight
The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

Activation: In basic media (NaOH), the starting material (4-hydroxyphenylacetic acid) exists

as a dianion (carboxylate and phenoxide). The phenoxide oxygen is a powerful electron-

donating group (EDG), significantly activating the ring.

Substitution: The electrophilic iodine species (generated from

) attacks the positions ortho to the phenoxide.

Selectivity: Because the alkyl group (acetic acid tail) is weakly activating/directing but the

phenoxide is strongly activating, substitution occurs exclusively at the 3 and 5 positions.
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Mechanistic Logic

Target: 4-Hydroxy-3,5-diiodophenylacetic acid

Precursor: 4-Hydroxyphenylacetic acid

 Disconnect C-I Bonds (EAS)

Reagent: I2 / KI (aq)

 Iodination Source

Phenoxide directs ortho.
Sterics allow di-substitution.
Acidic workup locks product.

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the reliance on Electrophilic Aromatic

Substitution.

Primary Protocol: Aqueous Alkaline Iodination
Status: Gold Standard (High Yield, Scalable, Green Chemistry Compatible)[1]

This method utilizes the solubility of the starting material in base and the insolubility of the di-

iodo product in acid to drive purification.

Reagents & Materials[1][2][3][4][5][6][7][8]
Substrate: 4-Hydroxyphenylacetic acid (0.1 mol, ~15.2 g)

Iodinating Agent: Iodine (

, 50.8 g) + Potassium Iodide (KI, 50.8 g) dissolved in Water (250 mL).

Solvent/Base: 0.5N Sodium Hydroxide (NaOH, 800 mL).

Quenching Agent: Sodium Bisulfite (

) or Sulfur Dioxide (

).[1]
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Acidifier: Concentrated HCl or dilute

.

Step-by-Step Methodology
Phase 1: Solubilization & Activation[1]

Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and an addition

funnel, dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH.

Expert Note: The solution must be clear. The high volume of dilute base ensures the

starting material is fully deprotonated (dianion form), maximizing regioselectivity.

Phase 2: Electrophilic Addition
Iodine Solution Prep: In a separate beaker, dissolve 50.8 g of KI in 250 mL of distilled water,

then add 50.8 g of solid Iodine. Stir until fully dissolved to form the dark red

complex.

Addition: Add the Iodine/KI solution dropwise to the stirred phenoxide solution at room

temperature over 30–45 minutes.

Visual Check: The solution will initially absorb the iodine color. As the reaction completes,

a persistent dark color indicates excess iodine.

Self-Validating Step: If the color fades instantly, the reaction is consuming iodine. If the

color persists immediately, check stirring or pH (must be basic).

Phase 3: Workup & Isolation
Acidification: Cool the reaction mixture to 0–5 °C in an ice bath.

Precipitation: Slowly acidify the mixture to pH 2–3.

Option A (Preferred): Bubble

gas or add sodium bisulfite solution. This serves two purposes: it lowers the pH and
reduces excess iodine (quenching), turning the supernatant from red/brown to
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clear/yellow.

Option B: Use dilute HCl.[3] If using HCl, you must add a separate reduction step (sodium

thiosulfate/bisulfite) to remove residual iodine.

Filtration: A voluminous precipitate will form.[4] Filter via vacuum filtration (Buchner funnel).

Wash the cake with cold water (3 x 50 mL) to remove inorganic salts (NaI, KCl).

Phase 4: Purification
Reprecipitation (The Purity Lock):

Dissolve the crude wet cake in saturated Sodium Bicarbonate (

) solution.

Filter off any insoluble impurities (mono-iodinated byproducts often have different solubility

profiles).

Re-acidify the filtrate with dilute HCl to reprecipitate the pure product.

Crystallization: Recrystallize from aqueous ethanol (EtOH/Water 50:50).

Yield: Expect ~92% (approx. 37 g).

Appearance: White to off-white needles.

Alternative Protocol: Iodine Monochloride (ICl)
Status: Anhydrous / High Reactivity Use Case: When water-free conditions are required or for

substrates with lower reactivity.

Dissolution: Dissolve 0.1 mol of 4-hydroxyphenylacetic acid in Glacial Acetic Acid (150 mL).

Reagent Prep: Dissolve Iodine Monochloride (ICl, slight excess, ~0.22 mol) in Glacial Acetic

Acid (50 mL).

Reaction: Add ICl solution dropwise. Heat gradually to 80 °C for 20 minutes.

Workup: Dilute with water (500 mL). The product precipitates.[5][4][6][7]
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Wash: Wash with 5% Sodium Sulfite to remove free iodine.[4]

Note: ICl is corrosive and volatile. This method requires a fume hood and strict PPE.

Experimental Workflow Visualization

Start: 4-HPAA + 0.5N NaOH

Add I2/KI Solution
(Dropwise, RT)

Check: Persistent Color?
(Excess Iodine)

No (Add more I2)

Cool to 0°C
Acidify (pH 2-3) + NaHSO3

Yes

Filter Crude Solid

Dissolve in NaHCO3 -> Filter -> Acidify

Recrystallize (aq. EtOH)
Target: DIAC

Click to download full resolution via product page
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Figure 2: Operational workflow for the aqueous synthesis of DIAC.

Characterization & Data Summary
To validate the synthesis, compare your product against these standard metrics.

Metric Specification Notes

Appearance White to off-white powder
Yellowing indicates free iodine

contamination.[1]

Melting Point 216.5 – 217.5 °C
Sharp melting point indicates

high purity.

Yield 90 – 95%

Lower yields suggest

incomplete iodination or loss

during filtration.

NMR (

, DMSO-d6)

~12.2 (br s, COOH), 9.3 (s,

OH), 7.7 (s, 2H, Ar-H), 3.5 (s,

2H,

)

The aromatic signal is a singlet

(integration 2H) due to

symmetry.

Safety & Handling (E-E-A-T)
Iodine (

): Causes severe burns and is a sensitizer. Do not inhale vapors. Weigh in a fume hood.

Potassium Iodide (KI): Generally safe but protects

solubility.

Filtration: The product is a phenol derivative; wear gloves to prevent absorption.

Waste Disposal: Aqueous waste contains iodides. Do not mix with strong oxidizers (bleach)

as this will release toxic iodine gas. Dispose of halogenated organic waste separately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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